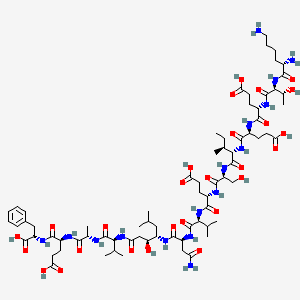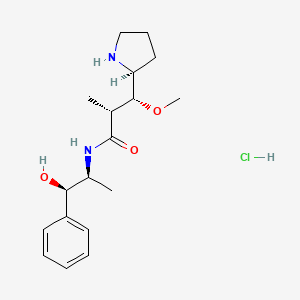
(2R,3R)-Dap-NE (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-Dap-NE (hydrochloride) is a chiral compound with significant applications in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The compound is often used in research due to its specific interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dap-NE (hydrochloride) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with a chiral amine under controlled conditions to produce the desired enantiomer. The reaction conditions often involve low temperatures and specific solvents to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of (2R,3R)-Dap-NE (hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-Dap-NE (hydrochloride) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its original state from oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, reduced forms of the compound from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
(2R,3R)-Dap-NE (hydrochloride) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R,3R)-Dap-NE (hydrochloride) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, influencing their activity. This stereospecific interaction is crucial for its biological effects, including modulation of enzymatic activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amines and their derivatives, such as (2R,3R)-dihydroquercetin and (2S,3S)-Dap-NE (hydrochloride) .
Uniqueness
What sets (2R,3R)-Dap-NE (hydrochloride) apart is its specific stereochemistry, which provides unique interactions with biological molecules. This makes it particularly valuable in research focused on stereospecific processes and the development of chiral drugs .
Propiedades
Fórmula molecular |
C18H29ClN2O3 |
|---|---|
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
(2R,3R)-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13+,15+,16+,17-;/m1./s1 |
Clave InChI |
SLLIOFGFGYMWNJ-TXUMRZAQSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O.Cl |
SMILES canónico |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
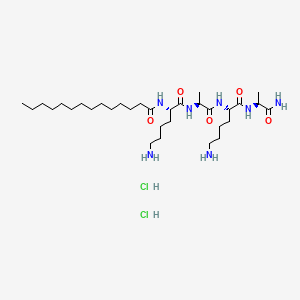

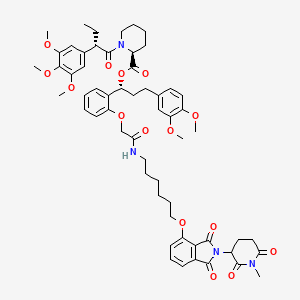
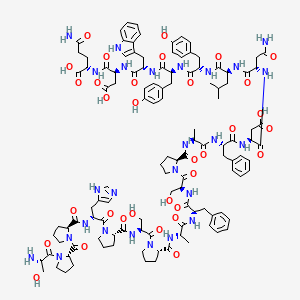
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
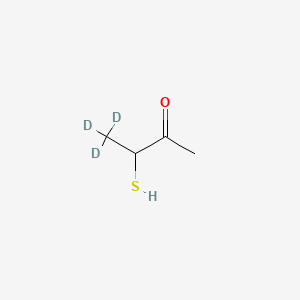
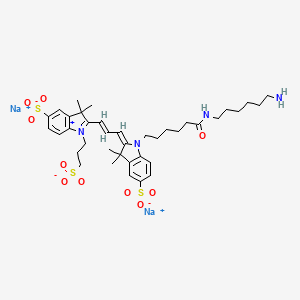
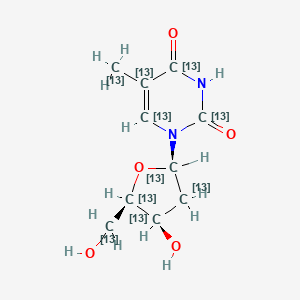
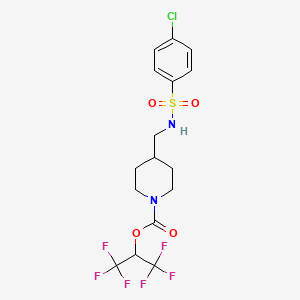
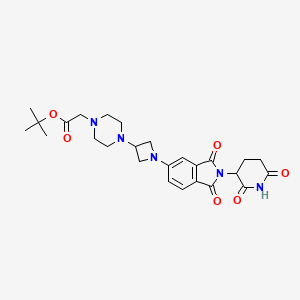
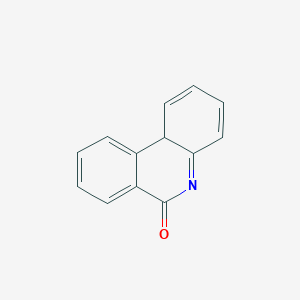
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
